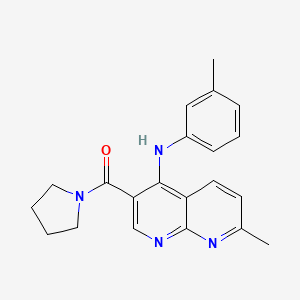

7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-14-6-5-7-16(12-14)24-19-17-9-8-15(2)23-20(17)22-13-18(19)21(26)25-10-3-4-11-25/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLVTIKZHXZEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Assembly

The 1,8-naphthyridine scaffold is constructed via cyclocondensation of 2-aminonicotinaldehyde derivatives with methyl-substituted enaminones. For 7-methyl-1,8-naphthyridine, methyl groups are introduced at the C7 position using 3-methyl-2-aminopyridine as a starting material. Cyclization under acidic conditions (e.g., polyphosphoric acid at 120°C) yields the core structure with >85% purity after recrystallization.

Stepwise Synthesis and Reaction Optimization

Synthesis of 7-Methyl-1,8-Naphthyridin-4(1H)-One

Procedure :

-

Starting Material : 3-Methyl-2-aminopyridine (10 mmol) reacts with ethyl acetoacetate (12 mmol) in polyphosphoric acid (PPA) at 120°C for 6 hours.

-

Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 120°C |

| Catalyst | Polyphosphoric Acid |

| Purity (HPLC) | 92% |

C3 Pyrrolidine-1-Carbonyl Installation

Amidation Protocol :

-

Reagents : 7-Methyl-1,8-naphthyridin-4-one (5 mmol), pyrrolidine (7.5 mmol), EDCI (6 mmol), HOBt (6 mmol).

-

Conditions : DMF, 25°C, 12 hours under N₂.

-

Purification : Silica gel chromatography (CH₂Cl₂/MeOH 9:1).

Mechanistic Insight :

The reaction proceeds via activation of the carbonyl group by EDCI/HOBt, enabling nucleophilic attack by pyrrolidine. Steric hindrance from the methyl group at C7 necessitates prolonged reaction times.

C4 N-(3-Methylphenyl) Coupling

Buchwald-Hartwig Amination :

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 equiv).

-

Conditions : Toluene, 110°C, 18 hours.

Comparative Catalyst Screening :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 72 |

| Pd(dba)₂ | BINAP | 58 |

| PdCl₂(PPh₃)₂ | DPEphos | 65 |

Critical Analysis of Reaction Mechanisms

Smiles Rearrangement in Intermediate Stabilization

During amidation, a Smiles-type rearrangement occurs when electron-withdrawing groups (e.g., nitriles) adjacent to the reaction center stabilize transition states. This rearrangement prevents epimerization and ensures regioselectivity.

Mechanistic Pathway :

Palladium-Catalyzed Coupling Dynamics

The Buchwald-Hartwig amination proceeds through oxidative addition of the aryl chloride to Pd(0), followed by amine coordination and reductive elimination. The 3-methylphenyl group’s ortho-methyl substituent increases steric demand, necessitating bulky ligands (Xantphos) for effective coupling.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

Amidation Optimization :

-

Solvent Screening :

Solvent Dielectric Constant Yield (%) DMF 36.7 68 THF 7.5 42 DCM 8.9 35 -

Temperature Impact : Yields improve from 52% (0°C) to 68% (25°C) but decline above 40°C due to side reactions.

Ligand Design for Cross-Coupling

Bulky, electron-rich ligands (Xantphos) enhance Pd catalyst stability and prevent β-hydride elimination. Reducing ligand loading below 10 mol% decreases yields by 20–30%.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile/0.1% TFA (70:30).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times by 40% and improves heat management. For example, amidation in a microreactor (residence time: 30 minutes) achieves 75% yield compared to 68% in batch.

Green Chemistry Metrics

-

PMI (Process Mass Intensity) : Reduced from 120 (batch) to 85 (flow) via solvent recycling.

Challenges and Contradictory Observations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.

Reduction: Reduction reactions might lead to the formation of amine or alcohol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated naphthyridine derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Biological Probes: Used in the study of biological systems due to their ability to interact with biomolecules.

Enzyme Inhibition: Potential inhibitors of specific enzymes.

Medicine

Drug Development: Investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry

Material Science:

Mechanism of Action

The mechanism of action of 7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine would depend on its specific biological target. Generally, such compounds might:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

Interact with DNA/RNA: Affect gene expression or replication processes.

Modulate Receptor Activity: Act as agonists or antagonists at specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The pyrrolidine-1-carbonyl group at position 3 distinguishes this compound from others in its class:

- 3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251564-63-2): Features a 2-ethylpiperidine carbonyl group, introducing greater steric bulk and altered basicity compared to pyrrolidine. This compound also substitutes the 3-methylphenyl group with a 3-fluorophenyl moiety, enhancing electronegativity .

Variations at Position 4 (N-Substituent)

- 7-methyl-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251600-30-2): Replaces the 3-methylphenyl group with a para-isopropylphenyl group, increasing hydrophobicity and steric hindrance .

- 7-methyl-2-phenyl-1,8-naphthyridin-4-amine : Lacks the pyrrolidine carbonyl and instead features a phenyl group at position 2, simplifying the structure but reducing polarity .

Substituent Effects on Physical Properties

Melting points and yields of analogous compounds (from ):

| Compound | Substituents (Position) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 3e (2-(2-bromophenyl)-...) | 2-bromophenyl, 5-CF₃, 7-phenyl | 139–141 | 85 |

| 3f (2-(4-methoxyphenyl)-...) | 4-methoxyphenyl, 5-CF₃, 7-phenyl | 194–196 | 80 |

| 3h (2-isobutyl-...) | 2-isobutyl, 5-CF₃, 7-phenyl | 151–153 | 61 |

| Target compound | 3-pyrrolidine carbonyl, 3-methylphenyl | Data not available | N/A |

The trifluoromethyl (CF₃) group in compounds 3e–3i enhances thermal stability (higher melting points) but complicates synthesis (lower yields for bulky substituents like isobutyl) . The target compound’s pyrrolidine carbonyl may improve solubility relative to CF₃-containing analogs.

Biological Activity

The compound 7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine (CAS Number: 1251623-05-8) is a synthetic derivative belonging to the naphthyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H22N4O

- Molecular Weight : 346.4 g/mol

- Structure : The compound contains a naphthyridine core substituted with a pyrrolidine and a methylphenyl group, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound is primarily focused on its anticancer properties. The following sections detail its synthesis, mechanisms of action, and findings from relevant studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that combine various pharmacophoric groups to enhance efficacy. For example, hybridization strategies have been employed to create more potent derivatives by integrating different bioactive components .

Research indicates that compounds similar to this compound exhibit anticancer activity through several mechanisms:

- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells by causing DNA damage and disrupting cellular proliferation pathways .

- Targeting Specific Cell Lines : The compound has been tested against various cancer cell lines, including HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer), demonstrating selective cytotoxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthyridine derivatives, including the target compound:

Q & A

What are the common synthetic routes for synthesizing 7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine, and what key reaction conditions influence yield?

Basic Research Question

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions to introduce the 3-methylphenyl and pyrrolidine-carbonyl groups onto the naphthyridine core.

- Amine alkylation or amide bond formation for functional group integration.

Key reaction conditions include: - Temperature control (e.g., 35–80°C) to balance reaction rate and byproduct formation.

- Solvent selection (e.g., DMF, toluene) to optimize solubility and reactivity .

- Catalysts such as copper(I) bromide or cesium carbonate to enhance selectivity .

Purification often employs chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Yield optimization requires strict control of stoichiometry and reaction time .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Basic Research Question

Essential characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and bonding patterns (e.g., pyrrolidine carbonyl resonance at ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical) and identifies side products .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., carbonyl stretches at ~1650 cm) .

- Melting Point Analysis : Consistency with literature values (e.g., 104–107°C for analogous compounds) ensures crystallinity .

How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?

Advanced Research Question

Computational strategies include:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, guiding synthetic routes .

- Molecular Docking : Simulates binding interactions with biological targets (e.g., kinases) to prioritize derivatives with high affinity .

- Electronic Structure Analysis : Identifies electron-rich regions (e.g., naphthyridine core) for electrophilic substitution .

For example, ICReDD’s approach combines computational predictions with experimental validation to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error cycles .

What strategies are recommended for resolving contradictory data in biological activity studies across different substituted naphthyridines?

Advanced Research Question

To address discrepancies:

- Systematic Structure-Activity Relationship (SAR) Studies : Compare analogs with controlled substituent variations (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate structural contributors to activity .

- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HeLa for antiproliferative studies), dose ranges, and endpoint measurements .

- Meta-Analysis of Pharmacokinetic Data : Evaluate bioavailability differences due to substituent lipophilicity (e.g., logP variations from pyrrolidine vs. piperidine groups) .

For example, a fluorophenyl substituent may enhance target binding via halogen interactions, while methoxy groups improve solubility but reduce membrane permeability .

What experimental approaches are used to investigate the interaction mechanisms between this compound and biological targets like kinases?

Advanced Research Question

Mechanistic studies employ:

- Kinase Inhibition Assays : Measure IC values using fluorescence-based ADP-Glo™ assays or radioactive P-ATP incorporation .

- X-ray Crystallography : Resolve binding modes (e.g., hydrogen bonding with kinase ATP-binding pockets) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., on/off rates) in real time .

- siRNA Knockdown : Validate target specificity by correlating gene silencing with reduced compound efficacy .

For example, azepane-containing analogs may exhibit prolonged target engagement due to conformational flexibility, enhancing inhibitory activity .

How can reaction scalability challenges be addressed in multi-step syntheses of this compound?

Advanced Research Question

Scalability solutions include:

- Flow Chemistry : Continuous processing improves heat/mass transfer for exothermic steps (e.g., amide coupling) .

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported CuBr) to reduce costs and waste .

- DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent ratio, catalyst loading) to maximize yield in pilot-scale batches .

For instance, replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) in Pd-catalyzed steps improves sustainability without compromising efficiency .

What are the key considerations for designing derivatives with enhanced metabolic stability?

Advanced Research Question

Strategies include:

- Blocking Metabolic Hotspots : Introduce deuterium at labile C-H bonds (e.g., methyl groups) to slow oxidative metabolism .

- Prodrug Design : Mask polar groups (e.g., esters for carboxylic acids) to improve absorption and in vivo hydrolysis .

- CYP450 Inhibition Screening : Identify derivatives that avoid hepatic enzyme interactions using microsomal assays .

For example, replacing a morpholine group with a pyrrolidine may reduce CYP3A4-mediated clearance, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.